Gentamicin B

Description

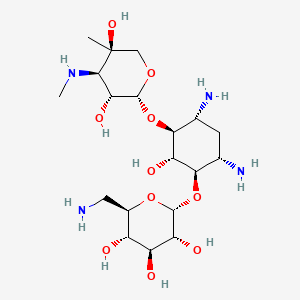

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRAMPXHWHSKQB-GGEUKFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |

| Record name | Betamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101043341 | |

| Record name | Betamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-15-3 | |

| Record name | Gentamicin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Gentamicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive examination of the chemical structure of Gentamicin B, a minor but significant component of the gentamicin antibiotic complex. Produced by the fermentation of Micromonospora purpurea and Micromonospora echinospora, this compound is a member of the aminoglycoside class of antibiotics, which are crucial in the treatment of various bacterial infections.[1][2] This document will detail its molecular structure, physicochemical properties, and the experimental methodologies employed for its characterization.

Molecular Structure and Physicochemical Properties

This compound is an aminoglycoside antibiotic characterized by a central 2-deoxystreptamine ring glycosidically linked to two amino sugar moieties.[3] Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol.[4]

The chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈N₄O₁₀ | [4] |

| Molecular Weight | 482.5 g/mol | [4] |

| CAS Number | 36889-15-3 | [4] |

| Synonyms | Betamicin, Gentamycin B, SCH-14342 | [4] |

| Appearance | White to buff-colored powder | [1] |

| Solubility | Freely soluble in water | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Structural Elucidation: Experimental Methodologies

The determination of the intricate chemical structure of this compound has been accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in elucidating the connectivity and stereochemistry of the constituent rings of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Experimental Protocol (General):

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 15% w/v.[5]

-

Internal Standard: An internal reference standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the sample for accurate chemical shift referencing.[5]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[2][3]

-

Spectral Analysis: Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of all signals and the determination of the molecule's connectivity.[6] Selective Total Correlation Spectroscopy (TOCSY) experiments can be used to assign specific spin systems within the sugar rings.[6]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocol (General):

-

Ionization: Due to the polar nature of aminoglycosides, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[7]

-

Mass Analysis: High-resolution mass spectrometers, such as ion trap or time-of-flight (TOF) analyzers, are used to determine the accurate mass of the protonated molecule [M+H]⁺.[7]

-

Tandem Mass Spectrometry (MS/MS): To gain structural insights, tandem MS (or MSⁿ) experiments are performed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern, which often involves the cleavage of glycosidic bonds and loss of water and/or ammonia, is then analyzed to deduce the structure of the different components of the molecule.[8] A common fragmentation pathway for gentamicins is the elimination of the "C" ring.[8]

Visualizing the Chemical Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the arrangement of its constituent rings and functional groups.

Caption: 2D chemical structure of this compound.

Logical Workflow for Structural Analysis

The process of elucidating the structure of a complex natural product like this compound follows a logical and systematic workflow. This involves isolation, purification, and characterization using multiple analytical techniques.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H38N4O10 | CID 11754987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usp-pqmplus.org [usp-pqmplus.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Gentamicin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentamicin B, a minor but crucial component of the gentamicin antibiotic complex, serves as the primary precursor for the semi-synthetic aminoglycoside, isepamicin. While the broader gentamicin complex was discovered in 1963, the specific biosynthetic pathways to this compound remained elusive for decades. This guide provides a comprehensive overview of the historical discovery, modern biosynthetic elucidation, and chemical synthesis strategies for this compound. It details the experimental protocols for its isolation from Micromonospora species and outlines chemoenzymatic and synthetic routes for its production. Quantitative data on production yields and key reaction efficiencies are presented, alongside diagrams illustrating the complex biosynthetic network and experimental workflows, to support researchers and professionals in the fields of antibiotic development and microbial biotechnology.

Discovery and Isolation of this compound

Initial Discovery of the Gentamicin Complex

The gentamicin antibiotic complex was first isolated in 1963 by Weinstein, Wagman, and their colleagues at the Schering Corporation.[1][2] The discovery stemmed from a systematic screening of soil microorganisms, leading to the identification of a novel antibiotic produced by the fermentation of Micromonospora purpurea and Micromonospora echinospora.[2] The complex was found to be a mixture of several related aminoglycoside compounds, with the major components identified as Gentamicin C1, C1a, and C2.[3][4] These major components constitute approximately 80% of the complex and exhibit the highest antibacterial activity.[4]

Identification of this compound

This compound is a naturally occurring minor component of the gentamicin complex, first identified in 1972.[5] It is produced in trace amounts by wild-type Micromonospora echinospora.[5][6] Along with other minor components like Gentamicin A, B1, and X2, it makes up the remaining 20% of the crude gentamicin isolate.[3] Despite its low natural abundance, this compound gained significant importance as the key starting material for the synthesis of isepamicin, a potent semi-synthetic aminoglycoside developed to overcome bacterial resistance.[5][6][7]

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth of Micromonospora is a multi-step process involving extraction and chromatographic separation. Due to the presence of multiple, structurally similar congeners, the purification of individual components is challenging.

Experimental Protocol: Isolation from Fermentation Broth

-

Fermentation: Micromonospora purpurea or M. echinospora is cultured under submerged aerobic conditions in a nutrient-rich medium. Optimal conditions often involve controlling pH, aeration, and specific nutrient concentrations to maximize antibiotic yield.[8][9]

-

Mycelial Extraction: Since a significant portion of gentamicin resides within the mycelium, the fermentation broth is first filtered. The mycelium is then subjected to acid extraction (e.g., with mineral acid at pH ~2.0) to release the antibiotic.

-

Initial Purification: The acidified extract is clarified, and the pH is adjusted to ~8.0. The crude gentamicin is then often precipitated as an insoluble salt, such as the dodecylbenzene sulfonate salt, to separate it from more soluble components.

-

Chromatographic Separation: The crude gentamicin complex is subjected to ion-exchange chromatography to isolate the various components.[10] Further purification to separate the closely related congeners, including this compound, is achieved using techniques like paper chromatography, thin-layer chromatography (TLC), and more advanced methods like High-Performance Liquid Chromatography (HPLC).[11][12]

-

TLC System: A common solvent system for separating gentamicin components is the lower phase of a chloroform:methanol:17% ammonium hydroxide (2:1:1, v/v) mixture.[13]

-

HPLC Separation: Modern methods utilize ion-pairing reversed-phase liquid chromatography (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for high-resolution separation of gentamicin congeners.[4][14] For instance, IP-RPLC with a C18 column and a mobile phase containing trifluoroacetic acid (TFA) can effectively resolve the major and minor components.[14]

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving numerous enzymatic steps. For many years, the complete pathway was not fully understood. Recent research has elucidated several hidden pathways and key enzymes, opening avenues for metabolic engineering to enhance its production.[6][15]

The biosynthesis begins with the central aminocyclitol core, 2-deoxystreptamine (2-DOS), which is derived from glucose-6-phosphate.[16] A series of glycosyltransferases and modifying enzymes then assemble the final molecule. A critical intermediate in the pathway is Gentamicin X2. From this branch point, parallel pathways lead to the various gentamicin C components.[15][17]

The production of this compound from the gentamicin C pathway intermediate, JI-20A, was a significant discovery. It was hypothesized and later confirmed that this conversion involves the deamination of the C2' amino group.[7][18]

Key Biosynthetic Genes and Enzymes

Several key genes and their corresponding enzymes are critical for the biosynthesis of this compound:

-

genK and genP: Disruption of these genes in M. echinospora blocks the production of byproducts and leads to the accumulation of JI-20A, a direct precursor to this compound.[16]

-

kanJ and kanK: These genes, borrowed from the kanamycin biosynthetic pathway, encode enzymes capable of converting the 2'-amino group of JI-20A into a hydroxyl group, thus forming this compound.[16]

-

genR and genS: These two genes, discovered through genome mining, are responsible for the final deamination step in the conversion of JI-20A to this compound. They were found to be located outside the main gentamicin gene cluster.[7]

Biosynthetic Pathway Diagram

The following diagram illustrates the engineered biosynthetic pathway leading to this compound.

Caption: Engineered biosynthetic pathway for enhanced this compound production.

Metabolic Engineering for Enhanced Production

The low natural yield of this compound has driven efforts to engineer production strains. By understanding the biosynthetic pathway, researchers have successfully increased titers significantly.

Experimental Strategy: Strain Engineering

-

Gene Disruption: The genes genK and genP, which divert intermediates towards the production of gentamicin C components, are knocked out in an industrial strain of M. echinospora. This leads to the accumulation of the precursor JI-20A.

-

Heterologous Gene Expression: The genes kanJ and kanK from the kanamycin pathway, or the newly discovered genR and genS, are introduced and overexpressed in the engineered strain.

-

Fermentation and Analysis: The modified strain is cultivated, and the production of this compound is quantified using methods like HPLC-MS.

| Strain Modification | Precursor (JI-20A) Titer | This compound Titer | Fold Increase (JI-20A) |

| M. echinospora ΔP | ~65 µg/mL | - | 1x |

| M. echinospora ΔKΔP | 911 µg/mL | - | 14x |

| M. echinospora ΔKΔP + KanJ/KanK | - | 880 µg/mL | - |

| M. echinospora (industrial) + genR/S | - | 798 mg/L | 1.64x over parent |

| Table 1: Quantitative yields from engineered Micromonospora echinospora strains.[7][16] |

Chemical Synthesis of this compound and Derivatives

While fermentation and metabolic engineering are primary sources, chemical synthesis provides access to this compound and its analogs for research and development. Semi-synthesis starting from more abundant natural products is a common strategy.

Semi-Synthesis of Isepamicin from this compound

The primary industrial relevance of this compound is its role as a precursor to isepamicin. The synthesis involves the N-acylation of the 1-amino group of this compound with (S)-3-amino-2-hydroxypropionic acid (HAPA).

Synthetic Protocol: Isepamicin Synthesis

-

Protection: The amino groups of this compound (II), except for the 1-amino group, are protected using a suitable protecting group, such as trimethylsilyl ethoxycarbonyl chloride, to yield the intermediate (III).

-

Coupling: The protected this compound (III) is coupled with a protected form of HAPA, like N-phthaloyl-(S)-isoserine, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the coupled intermediate (IV).

-

Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid hydrolysis).

-

Salt Formation and Purification: The final product is treated with sulfuric acid to form the sulfate salt and purified by recrystallization to yield Isepamicin sulfate (I).[19]

Caption: General workflow for the semi-synthesis of Isepamicin from this compound.

Synthesis of Other this compound Analogs

Chemical synthesis has also been employed to produce other minor components of the gentamicin complex, such as Gentamicin B1. This often involves using a more readily available aminoglycoside like sisomicin as a starting material.

Experimental Protocol: Synthesis of Gentamicin B1 from Sisomicin

A reported synthesis of Gentamicin B1 was achieved from sisomicin in 6 steps with an overall yield of 13.8%.[3] The core of this synthesis involves the glycosylation of a protected garamine derivative (obtained from sisomicin) with a suitable 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranosyl donor, followed by deprotection steps.[3][20]

| Compound | Starting Material | No. of Steps | Overall Yield |

| Gentamicin B1 | Sisomicin | 6 | 13.8% |

| Gentamicin X2 | Sisomicin | 6 | 10.1% |

| Table 2: Yields from the semi-synthesis of minor gentamicin components.[3] |

Analytical Characterization

The characterization of this compound and its separation from other congeners relies on a combination of chromatographic and spectroscopic techniques.

-

Chromatography: As mentioned, HPLC (IP-RPLC, HILIC) is the gold standard for separating gentamicin components. Retention times under specific conditions are used for identification.[14][21]

-

Mass Spectrometry (MS): LC-MS is a powerful tool for both identification and quantification. The parent ion mass and specific fragmentation patterns are used to confirm the identity of this compound and distinguish it from its isomers.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the precise chemical structure of isolated components, confirming stereochemistry and connectivity.[23][24]

-

UV-Vis Spectrophotometry: While gentamicin itself has low UV absorbance, indirect methods involving complexation with metal ions (e.g., Cu2+) can be used for quantification.[25]

| Technique | Application | Key Parameters |

| HPLC | Separation and Quantification | Retention Time, Peak Area |

| Mass Spectrometry | Identification and Quantification | m/z of Parent and Fragment Ions |

| NMR Spectroscopy | Structural Elucidation | Chemical Shifts (δ), Coupling Constants (J) |

| UV-Vis | Quantification (Indirect) | Absorbance of Metal Complex |

| Table 3: Summary of analytical techniques for this compound. |

Conclusion and Future Outlook

This compound, once an overlooked minor component, is now a molecule of significant interest due to its role in the production of the next-generation aminoglycoside, isepamicin. The elucidation of its complex biosynthetic pathway has enabled the development of engineered microbial strains with dramatically increased production titers, moving it from a trace compound to a viable biotechnological product.[6][7] Concurrently, advances in semi-synthetic chemistry provide alternative routes to this compound and its analogs, facilitating the exploration of new derivatives with potentially improved efficacy and reduced toxicity.[3] For researchers and professionals in drug development, the continued integration of metabolic engineering, synthetic chemistry, and advanced analytical techniques will be crucial for optimizing the production of this compound and harnessing its potential for creating novel life-saving antibiotics.

References

- 1. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gentamicin - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete reconstitution of the diverse pathways of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. Overproduction of this compound in industrial strain Micromonospora echinospora CCTCC M 2018898 by cloning of the missing genes genR and genS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. msk.or.kr [msk.or.kr]

- 9. scispace.com [scispace.com]

- 10. Metabolites of gentamicin-producing Micromonospora species I. Isolation and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatographic separation of the components of the gentamicin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. researchgate.net [researchgate.net]

- 14. pragolab.cz [pragolab.cz]

- 15. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN105254688A - Preparation method of isepamicin sulfate (I) - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. research-collection.ethz.ch [research-collection.ethz.ch]

- 25. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

A Deep Dive into the Molecular Siege: Gentamicin B's Mechanism of Action on Bacterial Ribosomes

A Technical Guide for Researchers and Drug Development Professionals

Published: December 14, 2025

Abstract

Gentamicin B, a key component of the gentamicin complex, exerts its potent bactericidal activity by meticulously targeting and disrupting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with the bacterial ribosome. We will dissect its binding to the 30S ribosomal subunit, the resulting impairment of translational fidelity, and the key molecular interactions that drive its antimicrobial efficacy. This document consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and experimental workflows to serve as a vital resource for researchers in microbiology, structural biology, and antibiotic development.

Introduction: The Aminoglycoside Assault on Protein Synthesis

Aminoglycoside antibiotics, a cornerstone in the treatment of severe bacterial infections, function by targeting the bacterial ribosome with high affinity and specificity.[1] Gentamicin, a widely used aminoglycoside, is a mixture of several related compounds, including Gentamicin C1, C1a, C2, and the focus of this guide, this compound.[2] These molecules share a common structural scaffold, an aminocyclitol ring linked to amino sugars, which is crucial for their interaction with the ribosomal RNA (rRNA).[3] By binding to the ribosome, gentamicin interferes with critical steps in protein synthesis, leading to the production of nonfunctional or truncated proteins and ultimately, bacterial cell death.[4][5] This guide will provide an in-depth analysis of the specific mechanism of action of this compound.

The Primary Target: The 30S Ribosomal Subunit and the A-Site

The primary target of this compound is the 30S subunit of the bacterial ribosome.[6][7][8] Specifically, it binds to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site (A-site).[9][10] This site is critical for the decoding of the messenger RNA (mRNA) template, ensuring the correct aminoacyl-tRNA is incorporated into the growing polypeptide chain.

Molecular Interactions at the Binding Site

This compound, a 4,6-disubstituted 2-deoxystreptamine, inserts itself into the major groove of the A-site helix (h44) of the 16S rRNA.[3][9] This binding is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the nucleotides of the rRNA.[11] Key interactions involve universally conserved nucleotides, including A1408, G1494, and U1495.[3] The interaction with A1408 is particularly significant as this residue is a key determinant of prokaryotic specificity.[10]

The binding of this compound induces a conformational change in the A-site, causing two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the helix.[10][12] This "flipped-out" conformation is typically induced by the correct codon-anticodon pairing between the mRNA and the incoming tRNA. By locking the A-site in this conformation, this compound effectively mimics the state of successful decoding, even in the absence of a proper match.[12]

The Consequences: Disruption of Translational Fidelity

The binding of this compound to the ribosomal A-site has two major consequences for bacterial protein synthesis:

-

mRNA Misreading: By stabilizing the "flipped-out" conformation of A1492 and A1493, this compound lowers the accuracy of the decoding process.[4][7] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[13] This misreading occurs because the ribosome is tricked into accepting near-cognate aminoacyl-tRNAs that would normally be rejected.

-

Inhibition of Translocation: In addition to causing misreading, aminoglycosides can also inhibit the translocation step of elongation.[13] Translocation is the process by which the ribosome moves one codon down the mRNA, a crucial step for the continuation of protein synthesis. By binding to the A-site, this compound can sterically hinder the movement of tRNAs and the elongation factors required for this process.

A secondary binding site for gentamicin has also been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit.[14][15] Binding at this site is thought to interfere with ribosome recycling by preventing the dissociation of the ribosomal subunits after protein synthesis is complete, thereby reducing the pool of available ribosomes for new rounds of translation.[15][16]

Quantitative Analysis of Gentamicin-Ribosome Interactions

The affinity of gentamicin for its ribosomal target and its inhibitory effect on protein synthesis have been quantified through various biochemical and microbiological assays.

| Parameter | Value | Bacterial Strain / System | Reference |

| Binding Affinity (Kd) | |||

| Gentamicin C2 | 0.6 µM (high affinity site) | E. coli 70S ribosomes | [17] |

| Gentamicin C1a | Higher affinity than C2 | E. coli 30S subunits | [9] |

| Gentamicin C1 | Lower affinity than C1a and C2 | E. coli 30S subunits | [9] |

| Inhibition of Protein Synthesis | |||

| Gentamicin | MIC: 0.5–32 µg/mL | E. coli | [18] |

| Gentamicin C congeners | Little variation in MIC against wild-type strains | P. aeruginosa | [19] |

| Effect on Translation Elongation | |||

| Gentamicin | 2- to 4-fold slowdown | Live E. coli cells | [18] |

Note: Data for this compound specifically is often grouped with other gentamicin components in literature. The table presents data for closely related and well-studied components to provide a quantitative context.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Methodology:

-

Preparation of S30 Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed to produce a crude extract (S30) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).

-

Transcription of Reporter mRNA: A DNA template encoding a reporter protein (e.g., firefly luciferase) is transcribed in vitro using T7 RNA polymerase to generate mRNA.[19][20]

-

Translation Reaction: The S30 extract is mixed with the reporter mRNA, amino acids, an energy source (ATP, GTP), and varying concentrations of the test compound (this compound).

-

Quantification of Protein Synthesis: After incubation, the amount of synthesized reporter protein is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.

-

Data Analysis: The level of protein synthesis at each drug concentration is compared to a no-drug control to determine the half-maximal inhibitory concentration (IC50).

X-ray Crystallography of Ribosome-Gentamicin Complex

This technique provides a high-resolution three-dimensional structure of the drug bound to its target.

Methodology:

-

Purification and Crystallization: Highly purified bacterial ribosomes (or 30S subunits) are co-crystallized with the aminoglycoside antibiotic.

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays in a specific pattern that is dependent on the arrangement of atoms within the crystal.

-

Data Collection and Processing: The diffraction pattern is recorded on a detector and processed to determine the intensities and positions of the diffracted spots.

-

Structure Determination and Refinement: The diffraction data is used to calculate an electron density map of the molecule. A model of the ribosome-drug complex is built into this map and refined to best fit the experimental data, yielding an atomic-resolution structure.[16]

Chemical Footprinting

This biochemical method identifies the binding site of a ligand on a nucleic acid molecule.

Methodology:

-

Binding Reaction: The 16S rRNA (or the 30S subunit) is incubated with and without the aminoglycoside.

-

Chemical Modification: A chemical probe that modifies specific bases in the rRNA (e.g., dimethyl sulfate - DMS, which methylates adenines and cytosines) is added to the reaction.[9]

-

Primer Extension: The modified rRNA is used as a template for reverse transcriptase. The enzyme will stop or pause at the modified bases.

-

Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions where the drug protected the rRNA from modification will appear as "footprints" – bands that are absent or reduced in intensity in the drug-treated lane compared to the control lane. This reveals the specific nucleotides involved in the binding interaction.[9]

Visualizing the Mechanism and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the key processes.

Caption: Mechanism of this compound action on the bacterial ribosome.

References

- 1. Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 4. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. youtube.com [youtube.com]

- 8. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]

- 9. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gentamicin - Wikipedia [en.wikipedia.org]

- 16. 4v53 - Crystal structure of the bacterial ribosome from Escherichia coli in complex with gentamicin. - Summary - Protein Data Bank Japan [pdbj.org]

- 17. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of the Gentamicin B Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a cornerstone aminoglycoside antibiotic, is a complex mixture of structurally related compounds produced by Micromonospora purpurea. While the gentamicin C complex (C1, C1a, C2, and C2a) constitutes the major and most clinically utilized fraction, the gentamicin B complex, along with other minor components, contributes to the overall biological profile of this important therapeutic agent. This technical guide provides an in-depth exploration of the biological activity of the this compound complex, focusing on its antibacterial spectrum, mechanism of action, and the cellular signaling pathways it influences. The information presented herein is intended to support research, scientific discovery, and drug development efforts in the field of antibacterial therapeutics.

Antibacterial Spectrum and Potency

The antibacterial activity of the gentamicin complex and its individual components is primarily directed against a broad range of Gram-negative bacteria and some Gram-positive organisms.[1] The potency of these components is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values for the gentamicin complex and its individual components, including those from the this compound complex, against various bacterial species. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: MICs of Gentamicin Components Against Gram-Negative Bacteria (μg/mL)

| Bacterial Species | Strain | Gentamicin Complex | Gentamicin B1 | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |

| Escherichia coli | ATCC 25922 | 0.25 - 1[2] | 1[3] | 0.5[4] | 0.5[4] | 0.5[5] | 0.5[5] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2[2] | 8[3] | 1[3] | 1[3] | 1[5] | 1[5] |

| Klebsiella pneumoniae | Clinical Isolate | - | - | 0.5[3] | 0.5[3] | 0.5[3] | 0.5[3] |

| Enterobacter cloacae | Clinical Isolate | - | - | 1[3] | 1[3] | 1[3] | 1[3] |

Table 2: MICs of Gentamicin Components Against Gram-Positive Bacteria (μg/mL)

| Bacterial Species | Strain | Gentamicin Complex | Gentamicin B1 | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2b |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 1[2] | 0.5[3] | 0.25[3] | 0.25[3] | 0.25[3] | 0.25[3] |

| Enterococcus faecalis | ATCC 29212 | 4 - 16[2] | - | - | - | - | - |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

The primary mechanism of action for gentamicin and its components is the inhibition of bacterial protein synthesis. This is achieved through the following steps:

-

Entry into the Bacterial Cell: Gentamicin, being a polycationic molecule, is actively transported across the outer membrane of Gram-negative bacteria. This process is dependent on the electron transport chain and is therefore less effective under anaerobic conditions.[6]

-

Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, gentamicin binds irreversibly to the 16S rRNA of the 30S ribosomal subunit.[7] This binding occurs at the A-site, which is crucial for the decoding of mRNA.

-

Disruption of Protein Synthesis: The binding of gentamicin to the A-site interferes with the fidelity of protein synthesis in two main ways:

-

Inhibition of Initiation: It can block the formation of the initiation complex, preventing the start of protein synthesis.[7]

-

Induction of Miscoding: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

The accumulation of these aberrant proteins ultimately leads to bacterial cell death, making gentamicin a bactericidal antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar medium.

-

Mueller-Hinton Broth (MHB): Prepare and sterilize cation-adjusted MHB.

-

Gentamicin Stock Solution: Prepare a stock solution of the gentamicin component to be tested at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

b. Procedure:

-

Preparation of Bacterial Inoculum: Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Serial Dilution of Gentamicin:

-

Add 100 µL of MHB to all wells of the microtiter plate.

-

Add 100 µL of the gentamicin stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (bacterial growth without antibiotic), and the twelfth column as a negative control (broth sterility).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of gentamicin on protein synthesis.

a. Preparation of Materials:

-

Cell-Free Translation System: Commercially available E. coli S30 extract system or a reconstituted PURE system.

-

mRNA Template: An mRNA transcript encoding a reporter protein (e.g., luciferase or GFP).

-

Amino Acid Mixture: A mixture of all 20 amino acids, with one being radiolabeled (e.g., [35S]-methionine) or a system for non-radioactive detection.

-

Gentamicin Solutions: A range of concentrations of the gentamicin component to be tested.

b. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free translation system according to the manufacturer's instructions.

-

Addition of Gentamicin: Add the desired concentrations of the gentamicin solution to the reaction tubes. Include a no-gentamicin control.

-

Initiation of Translation: Add the mRNA template to initiate the translation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Measurement of Protein Synthesis:

-

Radiolabeled Detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If a luciferase mRNA template was used, add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis: Compare the amount of protein synthesized in the presence of gentamicin to the no-gentamicin control to determine the inhibitory effect.

In Vitro Nephrotoxicity Assessment using HK-2 Cells

This protocol outlines a method to assess the cytotoxic effects of gentamicin on a human kidney proximal tubule cell line.

a. Preparation of Materials:

-

HK-2 Cells: A human kidney proximal tubule epithelial cell line.

-

Cell Culture Medium: Keratinocyte-SFM supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

-

Gentamicin Solutions: Prepare various concentrations of the gentamicin component in the cell culture medium.

-

96-Well Cell Culture Plates: Sterile plates for cell seeding.

-

MTT or WST-1 Reagent: For assessing cell viability.

b. Procedure:

-

Cell Seeding: Seed HK-2 cells into 96-well plates at a density of approximately 5 x 10^3 cells per well and allow them to adhere and grow for 24 hours.

-

Gentamicin Treatment: Remove the old medium and replace it with fresh medium containing different concentrations of the gentamicin component. Include a no-gentamicin control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay:

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each gentamicin concentration relative to the untreated control cells.

In Vivo Ototoxicity Assessment using Auditory Brainstem Response (ABR)

This protocol describes a method for evaluating hearing loss in an animal model.

a. Animal Model:

-

Use a suitable animal model, such as rats or guinea pigs.

-

House the animals under controlled conditions with a 12-hour light/dark cycle.

b. Procedure:

-

Baseline ABR Measurement:

-

Anesthetize the animal.

-

Place subcutaneous needle electrodes at the vertex, mastoid, and a ground electrode on the back.

-

Deliver acoustic stimuli (clicks or tone bursts at different frequencies, e.g., 8, 16, 24, 32 kHz) to the ear via an earphone.

-

Record the resulting electrical activity from the auditory pathway using an ABR recording system.

-

Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR waveform.

-

-

Gentamicin Administration: Administer the gentamicin component to the animals daily for a specified period (e.g., 14 days) via a suitable route (e.g., subcutaneous injection).

-

Follow-up ABR Measurements: Repeat the ABR measurements at specific time points during and after the gentamicin treatment period (e.g., after 7 and 14 days).

-

Data Analysis: Compare the post-treatment ABR thresholds to the baseline measurements to quantify the degree of hearing loss.

Signaling Pathway Interactions

Beyond its direct antibacterial effects, gentamicin can interact with and modulate various signaling pathways in host cells, which can contribute to both its therapeutic effects in certain contexts and its toxicity.

Gentamicin and the STAT5 Signaling Pathway in Sepsis

In the context of sepsis, gentamicin has been shown to modulate the immune response, in part, through the STAT5 signaling pathway.[8] This pathway is crucial for the development and function of various immune cells, including regulatory T cells (Tregs), which play a key role in suppressing excessive inflammation.

Signaling Pathways in Gentamicin-Induced Ototoxicity and Nephrotoxicity

The toxicity of gentamicin, particularly its effects on the inner ear (ototoxicity) and kidneys (nephrotoxicity), is a significant concern. These toxicities are mediated by a complex interplay of signaling pathways, primarily triggered by oxidative stress.

Experimental Workflows

Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration is a fundamental workflow in microbiology and antibiotic research.

Workflow for In Vitro Toxicity Assessment

The assessment of drug-induced toxicity in cell culture is a critical step in drug development.

Conclusion

The this compound complex, though a minor component of the clinically used gentamicin, contributes to the overall biological activity of this important antibiotic. Understanding the specific antibacterial spectrum, mechanism of action, and the intricate interactions with host cell signaling pathways of each component is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of the this compound complex and its potential therapeutic applications. Further research into the unique properties of the this compound components may unveil novel opportunities for combating bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Gentamicin promoted the production of CD4+CD25+ Tregs via the STAT5 signaling pathway in mice sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Gentamicin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gentamicin B, a key component of the gentamicin complex, an aminoglycoside antibiotic produced by Micromonospora purpurea. This document outlines its chemical and physical properties, details its mechanism of action, and provides representative experimental protocols for its isolation and characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analogue, Gentamicin B1, for comparative purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| This compound | C₁₉H₃₈N₄O₁₀ | 482.53 | 482.25879342 |

| Gentamicin B1 | C₂₀H₄₀N₄O₁₀ | 496.55 | 496.27444349 |

Data sourced from PubChem and other chemical databases.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target is the 30S ribosomal subunit. The binding of this compound to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This disruption leads to the misreading of mRNA codons, causing the incorporation of incorrect amino acids into the nascent polypeptide chain. The resulting aberrant proteins are non-functional and can be toxic to the bacterial cell, ultimately leading to cell death.

Experimental Protocols

The isolation and characterization of this compound from the gentamicin complex produced during fermentation requires chromatographic separation followed by analytical verification.

Protocol 1: Isolation of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative method for the separation of gentamicin components using reversed-phase HPLC.

1. Sample Preparation:

-

Obtain a commercially available gentamicin sulfate complex or a concentrated extract from a Micromonospora purpurea fermentation broth.

-

Dissolve the gentamicin sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent such as 50 mM trifluoroacetic acid (TFA), with pH adjusted to ~2.0 with ammonium hydroxide, and a small percentage of methanol[1][2]. The exact composition may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: Monitor the column effluent using a CAD, ELSD, or MS detector, as gentamicin lacks a strong UV chromophore.

3. Fraction Collection:

-

Collect the fractions corresponding to the elution time of this compound based on a reference standard or subsequent characterization.

Protocol 2: Characterization of this compound

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dilute the isolated this compound fraction in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid.

-

Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 483.2. Further fragmentation analysis (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern with known standards or literature data[1][2].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: Lyophilize the purified this compound fraction and dissolve it in deuterium oxide (D₂O).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for complete structural elucidation.

-

Expected Result: The NMR spectra will provide detailed information about the chemical structure of this compound, allowing for the assignment of all proton and carbon signals, confirming its identity.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The presented data and protocols offer a solid foundation for further investigation and application of this important aminoglycoside antibiotic. The differentiation between this compound and its analogues is critical for accurate research and development, and the methodologies outlined here provide a framework for achieving this.

References

A Technical Guide to the Spectroscopic Properties of Gentamicin B

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Gentamicin B, a key minor component of the gentamicin antibiotic complex. The document details the application of various spectroscopic techniques for the characterization and quantification of this aminoglycoside, presenting key data, experimental protocols, and analytical workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, like other aminoglycosides, lacks a significant chromophore, resulting in low native absorbance in the ultraviolet-visible region.[1] Consequently, direct UV-Vis spectrophotometry is often challenging and may lack the required sensitivity for quantification, especially in complex matrices.[1][2] To overcome this, indirect methods involving chemical derivatization or complexation are frequently employed to enhance detectability.

Quantitative Data

The table below summarizes the maximum absorbance wavelengths (λmax) reported for gentamicin under various conditions. While this data is for the gentamicin complex, it is representative for this compound due to the shared core structure lacking a chromophore.

| Method | Solvent/Reagent | λmax (nm) | Notes |

| Direct Spectrophotometry | Water | 202 | Direct measurement of the underivatized molecule.[3] |

| Direct Spectrophotometry | Phosphate Buffer (pH 7.4) | 202 | Method validated for a concentration range of 40–120 µg/ml.[4] |

| Direct Spectrophotometry | Water | 207 | -[5] |

| Direct Spectrophotometry | 1 M HCl | 257 | -[6] |

| Indirect (Complexation) | Copper (II) Chloride | 291 | Measurement performed on the first derivative of the absorbance spectrum.[2] |

| Indirect (Derivatization) | Ninhydrin | 418 | Reaction with primary and secondary amine groups produces a purple-colored complex.[7] |

Experimental Protocols

1.2.1 Direct UV-Vis Analysis in Aqueous Solution This protocol is adapted from methodologies for the general assay of gentamicin.[4]

-

Standard Preparation: Accurately weigh and dissolve 10 mg of gentamicin standard in phosphate buffer (pH 7.4) in a 10 ml volumetric flask to create a stock solution (1000 µg/ml).[4]

-

Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations in the desired linear range (e.g., 40-120 µg/ml).[4]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[4]

-

Measurement: Scan the solutions from 200-400 nm against a solvent blank.[4]

-

Analysis: Measure the absorbance at the λmax of approximately 202 nm.[4]

1.2.2 Indirect Analysis via Copper (II) Complexation This protocol is based on the formation of a UV-absorbing complex with copper ions.[2]

-

Reagent Preparation:

-

Working Standard Preparation: In a 10 mL volumetric flask, combine a suitable aliquot of the gentamicin stock solution, 0.1 mL of 0.1 M NaOH, and 1 mL of the Cu²⁺ stock solution. Bring to volume with purified water.[2]

-

Measurement: Using a spectrophotometer, record the first derivative of the absorbance spectrum.[2]

-

Analysis: Perform quantitation at a wavelength of 291 nm. The method is linear over a concentration range of 0.051–0.261 mg/mL.[2]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of gentamicin and its components. The spectrum provides a unique fingerprint based on the vibrational frequencies of functional groups within the molecule. Attenuated Total Reflectance (ATR)-FTIR is a common, non-destructive technique used for this analysis.[8]

Quantitative Data

The following table lists the characteristic IR absorption bands for gentamicin sulfate. These bands are indicative of the core structure shared by this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| ~3400 | N-H Stretch | Primary/Secondary Amines | [9] |

| ~2960 | C-H Stretch | Alkyl groups | [9] |

| 2715-2850 | - | Region used for quantification | [10] |

| ~1631 | N-H Bend | Primary Amine (Amide I) | [9][11] |

| ~1531 | N-H Bend | Secondary Amine (Amide II) | [9][11] |

| 1045-1169 | - | Region used for quantification | [10] |

| ~1035 | S=O Stretch | Sulfate ion (HSO₄⁻) | [11] |

Experimental Protocol

2.2.1 ATR-FTIR Analysis of Solid Sample This protocol outlines a general procedure for analyzing a solid gentamicin sample.[8]

-

Sample Preparation: If the sample is not a fine powder, grind it gently using a mortar and pestle. For quantitative analysis, dilutions can be made by mixing the sample with spectroscopic grade potassium bromide (KBr) on a %w/w basis.[8]

-

Instrument Setup: Ensure the diamond reader of the ATR-FTIR spectrophotometer is clean. Record a background spectrum.

-

Measurement: Place a small amount of the prepared powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal and anvil after each measurement to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data

Detailed NMR assignments have been published for the major components of gentamicin.[14] The anomeric proton (H-1') signals, appearing between δ 5.7 and 6.0 ppm, are particularly useful for distinguishing between the different components in a mixture.[14] Similarly, unique signals in the ¹³C spectrum serve as spectral markers for each component.[13]

Note: Specific, fully assigned ¹H and ¹³C NMR chemical shift data for this compound is not available in the cited literature. Analysis typically relies on separation followed by comparison to reference spectra of known components.

Experimental Protocol

3.2.1 Sample Preparation and NMR Acquisition This protocol is a general guide for preparing gentamicin samples for NMR analysis.[12][15]

-

Sample Preparation: Dissolve an accurately weighed amount of the gentamicin sulfate sample (e.g., 15% w/v) in deuterium oxide (D₂O).[1]

-

Internal Standard: Add a suitable internal reference standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[1][15]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal resolution.[12]

-

Acquisition: Record ¹H and ¹³C spectra at a controlled temperature (e.g., ambient or 37°C).[1][15] Two-dimensional experiments such as COSY, HMQC, and HMBC are typically required for full structural assignment.[14]

-

Data Processing: Process the spectra using appropriate software. For quantitative analysis, the normalized integrated intensities of characteristic, non-overlapping signals are used to determine the mole fractions of each component.[13]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the identification and quantification of gentamicin components and related impurities.[16][17] It offers superior sensitivity and specificity compared to other methods.

Quantitative Data

This compound can be identified by its protonated molecule and characteristic fragmentation pattern.

| Compound | Ion | m/z (Da) | Key Fragment Ions (m/z) | Notes |

| This compound | [M+H]⁺ | 483 | 322, 160 | The fragmentation is influenced by the basicity of the aminoglycoside rings.[18][19][20] |

The primary fragmentation pathway under low-energy collision-induced dissociation (CID) involves the facile loss of the C-ring moiety.[19]

Experimental Protocol

4.2.1 LC-MS/MS Analysis This protocol provides a representative method for the analysis of gentamicin components.[16][21]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition: Condition a cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[16]

-

Load: Dilute the sample (e.g., 100 µL of plasma) with an aqueous solution containing an internal standard (e.g., tobramycin) and load it onto the cartridge.[16][21]

-

Wash: Wash the cartridge with 1 mL of 5% formic acid in water, then with 1 mL of methanol:water (3:1, v/v).[16]

-

Elute: Elute the analytes with 1 mL of a methanol:water:isopropanol:ammonium hydroxide mixture (1:1:1:1, v/v/v/v).[16]

-

Reconstitute: Evaporate the eluate under nitrogen and reconstitute the residue in the initial mobile phase.[16]

-

-

LC Conditions:

-

MS Conditions:

-

Instrument: Triple quadrupole mass spectrometer.[16]

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.[16]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Transitions: Monitor the transition from the precursor ion (e.g., m/z 483 for this compound) to a specific product ion.

-

References

- 1. usp-pqmplus.org [usp-pqmplus.org]

- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 3. openscienceonline.com [openscienceonline.com]

- 4. ymerdigital.com [ymerdigital.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. research.monash.edu [research.monash.edu]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Fourier transform infrared spectroscopy coupled to UV-Visible analysis technique for aminosides and glycopeptides quantitation in antibiotic locks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 13. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 14. researchgate.net [researchgate.net]

- 15. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Determination of gentamicin in different matrices by a new sensitive high-performance liquid chromatography-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. An isocratic separation of underivatized gentamicin components, 1H NMR assignment and protonation pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

The Labyrinth of Aminoglycoside Synthesis: An In-depth Technical Guide to the Gentamicin B Biosynthesis Pathway in Micromonospora echinospora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of Gentamicin B, a crucial aminoglycoside antibiotic precursor, in the filamentous bacterium Micromonospora echinospora. This compound is a minor component of the gentamicin complex produced by wild-type strains, and understanding its synthesis is paramount for metabolic engineering efforts aimed at improving its yield for the semi-synthesis of the potent antibiotic isepamicin.[1][2][3][4] This document delves into the enzymatic steps, genetic determinants, and regulatory nuances that govern the formation of this valuable molecule.

Core Biosynthetic Pathway: A Multi-branched Network

The biosynthesis of this compound is not a linear process but rather a complex, multi-branched pathway that shares early intermediates with the more abundant gentamicin C complex. The pathway begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated to form pseudodisaccharide and then pseudotrisaccharide intermediates.[5][6][7] A key branch point in the pathway is the intermediate Gentamicin X2.[6][8][9]

Three distinct, yet hidden, pathways for this compound production have been identified in M. echinospora.[1] The formation of this compound is often limited by the narrow substrate specificity of key enzymes, such as a crucial glycosyltransferase and the C6'-amination enzymes, as well as the weak and unsynchronized expression of the 2'-deamination enzymes.[1]

The key steps in the known pathways to this compound involve a series of enzymatic modifications including amination, methylation, deamination, and epimerization.[1][6][10] The conversion of intermediates containing a 2'-amino group to the 2'-hydroxyl group characteristic of this compound is a critical and often inefficient step in wild-type strains.[2][11]

Key Enzymes and Genes in this compound Biosynthesis

The following table summarizes the key enzymes and their corresponding genes that have been identified to play a role in the biosynthesis of this compound and related intermediates.

| Enzyme | Gene | Function | Reference |

| GenQ | genQ | Dehydrogenase involved in C6'-amination. | [1] |

| GenB1 | genB1 | Aminotransferase involved in C6'-amination of GX2 and G418. | [1] |

| GenB2 | genB2 | Substrate-flexible aminotransferase and epimerase. | [1][10] |

| GenJ | genJ | Putative 2'-deamination enzyme. | [2] |

| GenK2 | genK2 | Putative 2'-deamination enzyme. | [5] |

| KanJ | kanJ | Heterologously expressed enzyme for 2'-NH2 to 2'-OH conversion. | [2][11] |

| KanK | kanK | Heterologously expressed enzyme for 2'-NH2 to 2'-OH conversion. | [2][11] |

| GenD2 | genD2 | Dehydrogenase catalyzing amination at C3" of ring III. | [1] |

| GenS2 | genS2 | Aminotransferase catalyzing amination at C3" of ring III. | [1] |

| GenN | genN | N-methyltransferase acting on the C3" amino group. | [1] |

| GenD1 | genD1 | C-methyltransferase responsible for C4"-methylation. | [1] |

| GenK | genK | C-methyltransferase responsible for C6'-methylation of GX2. | [1] |

| GenL | genL | 6'-N-methyltransferase. | [1] |

| GenP | genP | Phosphotransferase involved in dideoxygenation. | [12] |

| GenB3 | genB3 | PLP-dependent enzyme involved in dideoxygenation. | [12] |

| GenB4 | genB4 | PLP-dependent enzyme involved in dideoxygenation. | [12] |

Quantitative Data on this compound and Precursor Production

Metabolic engineering efforts have focused on enhancing the production of this compound by disrupting competing pathways and introducing heterologous genes. The following table presents a summary of production yields from various studies.

| Strain | Genetic Modification | Product | Titer (µg/mL) | Fold Increase vs. Wild-Type/Control | Reference |

| M. echinospora ΔKΔP | Disruption of genK and genP | JI-20A | 911 | 14-fold higher than M. echinospora ∆P | [2][11] |

| M. echinospora ΔKΔP + kanJK | Heterologous expression of kanJ and kanK under PermE* promoter | This compound | 80 | 10-fold higher than wild-type | [2][11] |

| M. echinospora ΔKΔP + kanJK | Heterologous expression of kanJ and kanK under PhrdB promoter (integrated) | This compound | 880 | - | [2][11] |

| M. echinospora CCTCC M 2018898 | Industrial strain | This compound | 486 | - | [7] |

Experimental Protocols

This section details the methodologies employed in key experiments for the study of the this compound biosynthesis pathway.

Gene Disruption in M. echinospora

-

Vector Construction: A suicide vector containing a temperature-sensitive pKC1139 replicon is typically used. The target gene (e.g., genK, genP) is replaced by a resistance cassette (e.g., apramycin resistance, aac(3)IV). Flanking homologous arms (typically 1.5-2.0 kb) are amplified by PCR and cloned into the vector.

-

Protoplast Transformation: M. echinospora mycelia are grown in a suitable medium (e.g., TSB) and then treated with lysozyme to generate protoplasts. The protoplasts are transformed with the constructed suicide vector using a polyethylene glycol (PEG)-mediated method.

-

Selection of Mutants: Transformants are initially selected on a regeneration medium containing the appropriate antibiotic. Double-crossover mutants are then screened by replica plating to identify colonies that have lost the vector-conferred resistance (e.g., thiostrepton resistance if pKC1139 is used) but retained the resistance from the integrated cassette.

-

Confirmation: Gene disruption is confirmed by PCR analysis using primers flanking the target gene and Southern blotting.

Heterologous Expression of Genes

-

Expression Vector Construction: The genes of interest (e.g., kanJ and kanK) are amplified by PCR and cloned into an integrative expression vector (e.g., pSET152-based) under the control of a strong promoter (e.g., PermE or PhrdB).

-

Conjugal Transfer: The constructed expression vector is introduced into M. echinospora via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Selection and Verification: Exconjugants are selected on a medium containing the appropriate antibiotics (e.g., apramycin for the vector and nalidixic acid to counter-select the E. coli donor). The integration of the expression cassette into the host chromosome is verified by PCR.

Fermentation and Product Analysis

-

Fermentation Conditions: M. echinospora strains are typically cultivated in a seed medium followed by fermentation in a production medium. Fermentation is carried out in shake flasks or bioreactors at a controlled temperature (e.g., 34°C) and agitation for a specific period (e.g., 7 days).

-

Extraction of Aminoglycosides: The fermentation broth is acidified (e.g., with H2SO4 to pH 2.0) and centrifuged to remove mycelia. The supernatant is then applied to a cation-exchange column (e.g., Dowex 50WX8). After washing, the aminoglycosides are eluted with a basic solution (e.g., 1 M NH4OH).

-

HPLC-CAD/MS Analysis: The eluted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for the identification and quantification of this compound and its intermediates. An LP-C18 column is often used with a mobile phase gradient of aqueous trifluoroacetic acid and methanol.[7]

Visualizing the Biosynthetic Network

The following diagrams illustrate the key pathways and logical relationships in this compound biosynthesis.

Figure 1: Simplified biosynthetic pathway of this compound and the competing Gentamicin C pathway, starting from 2-deoxystreptamine (2-DOS).

Figure 2: General experimental workflow for enhancing this compound production through metabolic engineering.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Micromonospora echinospora has been a significant endeavor, revealing a complex network of enzymatic reactions and regulatory controls. While substantial progress has been made in identifying key genes and enzymes, further research is needed to fully characterize the regulatory mechanisms governing the expression of the biosynthetic gene cluster. The successful engineering of strains with significantly enhanced this compound production demonstrates the potential of synthetic biology and metabolic engineering approaches.[2][11] Future work will likely focus on optimizing fermentation conditions for these engineered strains, further dissecting the intricate regulatory networks, and exploring the catalytic mechanisms of the involved enzymes to guide further protein engineering efforts. This will ultimately pave the way for more efficient and cost-effective production of this vital precursor for the next generation of aminoglycoside antibiotics.

References

- 1. Complete reconstitution of the diverse pathways of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assembly of a novel biosynthetic pathway for this compound production in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assembly of a novel biosynthetic pathway for this compound production in Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 7. Overproduction of this compound in industrial strain Micromonospora echinospora CCTCC M 2018898 by cloning of the missing genes genR and genS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 9. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienceopen.com [scienceopen.com]

- 12. pubs.acs.org [pubs.acs.org]

The Role of GenB2 Isomerase in Gentamicin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin, a clinically significant aminoglycoside antibiotic, is a complex mixture of structurally related compounds produced by Micromonospora echinospora. The precise composition of this mixture is crucial for its therapeutic efficacy and toxicity profile. A key enzymatic step in determining the final ratio of gentamicin components is catalyzed by GenB2, a pyridoxal 5'-phosphate (PLP)-dependent isomerase. This technical guide provides a comprehensive overview of the function, structure, and significance of GenB2 in the gentamicin biosynthetic pathway. It details the enzyme's dual catalytic activities, summarizes key experimental findings, and provides in-depth protocols for its study, aiming to equip researchers and drug development professionals with the core knowledge required to explore and potentially manipulate this important biocatalyst.